molecular formula C21H20O10 B124050 Kaempferol 7-O-rhamnoside CAS No. 20196-89-8

Kaempferol 7-O-rhamnoside

Cat. No.: B124050
CAS No.: 20196-89-8
M. Wt: 432.4 g/mol
InChI Key: HQNOUCSPWAGQND-GKLNBGJFSA-N
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Description

Alpha-Rhamnoisorobin: is a flavonol glycoside, specifically a rhamnoside of kaempferol. It is naturally found in various plants, including Maesa membranacea and Hibiscus cannabinus. This compound has garnered attention due to its potential neuroprotective, anti-inflammatory, and depigmenting properties .

Mechanism of Action

Target of Action

Kaempferol 7-O-rhamnoside, also known as Alpha-Rhamnoisorobin or Kaempferol-7-rhamnoside, is a potent α-glucosidase activity inhibitor . It has been shown to inhibit PD-1/PD-L1 interaction, which is closely related to the impairment of T cell functions and the escape of cancer cells from immune surveillance .

Mode of Action

this compound interacts with its targets, primarily α-glucosidase and PD-1/PD-L1, to exert its effects. By inhibiting α-glucosidase, it can potentially be used for diabetes . The inhibition of PD-1/PD-L1 interaction prevents the impairment of T cell functions, thereby preventing cancer cells from escaping immune surveillance .

Biochemical Pathways

The compound affects multiple biochemical pathways. In the context of cancer, it alters many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types . In the context of diabetes, it inhibits the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism .

Pharmacokinetics

It is known that the lipophilicity of kaempferol facilitates its absorption by passive diffusion

Result of Action

The molecular and cellular effects of this compound’s action are diverse. In cancer cells, it inhibits cell growth and induces cell death . In the context of diabetes, it inhibits α-glucosidase activity, which can potentially help manage blood sugar levels . It has also been shown to improve liver function by promoting proliferation, ameliorating oxidative stress, and regulating FXR target genes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, gut microbiota can remove terminal saccharides from kaempferol glucosides, exposing the glucose for absorption by enterocytes

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Rhamnoisorobin can be synthesized through the far-infrared (FIR) irradiation of plant leaves, such as those of Hibiscus cannabinus. The process involves isolating kaempferol and its rhamnosides, including alpha-rhamnoisorobin, through a series of purification steps .

Industrial Production Methods: Industrial production of alpha-rhamnoisorobin typically involves the extraction and purification from plant sources. The leaves are subjected to far-infrared irradiation, followed by purification using techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions: Alpha-Rhamnoisorobin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) can be employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can lead to the formation of oxidized derivatives of alpha-rhamnoisorobin .

Scientific Research Applications

Alpha-Rhamnoisorobin has a wide range of scientific research applications, including:

Properties

IUPAC Name

3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c1-8-15(24)17(26)19(28)21(29-8)30-11-6-12(23)14-13(7-11)31-20(18(27)16(14)25)9-2-4-10(22)5-3-9/h2-8,15,17,19,21-24,26-28H,1H3/t8-,15-,17+,19+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNOUCSPWAGQND-GKLNBGJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174034
Record name Kaempferol-7-rhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20196-89-8
Record name Kaempferol-7-O-α-L-rhamnoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20196-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kaempferol-7-rhamnoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020196898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kaempferol-7-rhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KAEMPFEROL-7-RHAMNOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79YJI9GIF1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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